molecular formula C9H18 B13497006 trans-1,2-Diethylcyclopentane CAS No. 932-40-1

trans-1,2-Diethylcyclopentane

Cat. No.: B13497006
CAS No.: 932-40-1
M. Wt: 126.24 g/mol
InChI Key: JKMYLSLBFNMSFP-RKDXNWHRSA-N
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Description

trans-1,2-Diethylcyclopentane is a bicyclic alkane with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol. It features two ethyl groups (-CH₂CH₃) attached to adjacent carbon atoms on a cyclopentane ring in a trans configuration, resulting in a nonpolar, hydrophobic structure. Key physical properties include a boiling point of 148.48°C, a melting point of -95°C, a density of 0.7792 g/cm³, and a refractive index of 1.4270 . Its stereochemistry and substituent arrangement influence its chemical behavior, environmental persistence, and interactions in biological systems.

Properties

CAS No.

932-40-1

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(1R,2R)-1,2-diethylcyclopentane

InChI

InChI=1S/C9H18/c1-3-8-6-5-7-9(8)4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

JKMYLSLBFNMSFP-RKDXNWHRSA-N

Isomeric SMILES

CC[C@@H]1CCC[C@H]1CC

Canonical SMILES

CCC1CCCC1CC

Origin of Product

United States

Preparation Methods

Method Description

A well-documented method involves the alkylation of diethyl cyclopentane-1,2-dicarboxylate using lithium diisopropylamide (LDA) as a base in n-hexane solvent at low temperature (-78 °C). This generates a carbanion intermediate which is then reacted with an alkyl halide (ethyl halide) to introduce the ethyl substituents at the 1 and 2 positions of the cyclopentane ring.

The reaction mixture is gradually warmed to room temperature, followed by hydrolysis to remove unreacted diester and isolate monoalkylated diesters. Further hydrolysis and heating with propionic anhydride converts the diacids to anhydrides, facilitating stereochemical control and purification.

Reaction Conditions and Yields

Step Reagents/Conditions Outcome
Deprotonation LDA (1.3 eq), n-hexane, -78 °C, 30 min Formation of carbanion intermediate
Alkylation Alkyl halide (2 eq), -78 °C to rt over 2 h Monoalkylated diesters (2–6)
Hydrolysis 70% EtOH, KOH, rt to reflux, 3–20 h Diacids (7–10) cis/trans mixtures
Anhydride formation Propionic anhydride, 135–140 °C, 24–48 h Cyclopentane-fused succinic anhydrides (11–14)

This method yields mixtures of cis and trans diacids, which can be separated or converted further to isolate the trans isomer. The use of n-hexane as solvent improves selectivity and reduces dialkylation side products to 1–2% at about 70% conversion.

Notes on Stereochemistry

The alkylation step tends to produce both cis and trans isomers. Subsequent steps such as anhydride formation and controlled hydrolysis can help enrich or isolate the trans isomer. The stereochemical outcome depends on reaction conditions and purification methods.

Olefin Metathesis and Transfer Hydrogenation of Cyclopentene Derivatives

Method Description

An alternative modern approach involves ring-closing metathesis (RCM) of dienes to form cyclopentene derivatives followed by transfer hydrogenation to saturate the double bond and introduce ethyl substituents in the trans configuration.

This method uses ruthenium-based olefin metathesis catalysts, such as the second-generation Grubbs catalyst (Gru-II), in combination with formic acid and a base (e.g., sodium hydride or sodium formate) to effect transfer hydrogenation under mild conditions.

Optimized Reaction Conditions

Parameter Details
Catalyst Grubbs II (2 mol%)
Base Sodium hydride (0.2 equiv) or sodium formate
Hydrogen source Formic acid (50 equiv)
Solvent Tetrahydrofuran (THF) or alternatives (dimethyl carbonate, dimethoxyethane, dichloroethane)
Temperature 80 °C
Time 6–20 hours

Reaction Sequence

  • Step 1: RCM of diene substrate at 40 °C for 30 minutes to form cyclopentene intermediate.
  • Step 2: Addition of base and formic acid, heating at 80 °C for several hours to effect transfer hydrogenation to cyclopentane.

Yields and Selectivity

Entry Substrate Product Time (h) Yield (%) Notes
1 Diene 1a trans-1,2-Diethylcyclopentane 7.5 99 Isolated by extraction
2 Diene 2a Similar cyclopentane 20.5 97 Purified by chromatography
3 Diene 3a Similar cyclopentane 7.5 92 Purified by chromatography
4 Diene 4a Similar cyclopentane 6.5 89 Isolated by extraction

The method shows excellent yields (89–99%) and good stereoselectivity favoring the trans isomer.

Substrate Scope

This catalytic system tolerates various functional groups and different alkene substrates, making it versatile for synthesizing substituted cyclopentanes including this compound.

Comparative Summary of Preparation Methods

Aspect Alkylation of Diesters Olefin Metathesis + Transfer Hydrogenation
Starting Materials Diethyl cyclopentane-1,2-dicarboxylate Diene substrates
Key Reagents LDA, alkyl halide, propionic anhydride Grubbs catalyst, formic acid, base
Temperature Range -78 °C to reflux (20–48 h) 40 °C (RCM), 80 °C (hydrogenation)
Stereochemical Control Mixture of cis/trans, separation required High selectivity for trans isomer
Yield Moderate to good, some side products High yields (89–99%)
Reaction Complexity Multi-step, requires careful control One-pot tandem reaction possible
Scalability Established in literature Emerging, promising for scale-up

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a metal catalyst

    Substitution: Chlorine (Cl2), Bromine (Br2) with light or a catalyst

Major Products:

    Oxidation: Alcohols, Ketones, Carboxylic acids

    Reduction: Simpler hydrocarbons

    Substitution: Halogenated cyclopentanes

Mechanism of Action

The mechanism of action for trans-1,2-diethylcyclopentane is primarily related to its chemical reactivity. As a cycloalkane, it exhibits stability due to its ring structure, but can participate in reactions such as oxidation and substitution under appropriate conditions. The molecular targets and pathways involved are typically those associated with the reagents and conditions used in these reactions .

Comparison with Similar Compounds

trans-1,2-Dimethylcyclopentane

Molecular Formula : C₇H₁₄; Molecular Weight : 98.19 g/mol .

  • Physical Properties : While exact boiling point data is unavailable, its lower molecular weight compared to trans-1,2-diethylcyclopentane suggests a lower boiling point.
  • Biodegradation: Under sulfate-reducing conditions, trans-1,2-dimethylcyclopentane undergoes extensive biodegradation (>80% loss in 100 days), whereas it remains persistent under methanogenic conditions . This contrasts with ethylcyclopentane (monosubstituted), which degrades completely under sulfate but only partially (20% loss) under methanogenic conditions .

Ethylcyclopentane

Molecular Formula : C₇H₁₄; Molecular Weight : 98.19 g/mol .

  • Comparison: As a monosubstituted cyclopentane, ethylcyclopentane is more labile than disubstituted analogs like this compound. The latter’s dual ethyl groups likely increase hydrophobicity and reduce biodegradability due to steric effects.

trans-1,2-Dimethylcyclohexane

Molecular Formula : C₈H₁₆; Molecular Weight : 112.21 g/mol .

  • Biodegradation : Unlike its cyclopentane counterpart, trans-1,2-dimethylcyclohexane is highly biodegradable under anaerobic conditions, highlighting the role of ring size in microbial metabolism . Cyclohexane’s lower ring strain and conformational flexibility may facilitate enzymatic action compared to cyclopentane derivatives.

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Biodegradability (Sulfate) Biodegradability (Methanogenic)
This compound C₉H₁₈ 126.24 148.48 Not studied Not studied
trans-1,2-Dimethylcyclopentane C₇H₁₄ 98.19 ~120–130 (estimated) Extensive Minimal
Ethylcyclopentane C₇H₁₄ 98.19 ~110–120 (estimated) Complete Partial (20% loss)
trans-1,2-Dimethylcyclohexane C₈H₁₆ 112.21 ~130–140 (estimated) High Not specified

Structural and Environmental Insights

  • Substituent Size: Larger ethyl groups increase hydrophobicity and steric hindrance, likely slowing microbial degradation compared to methyl-substituted analogs.
  • Ring Size : Cyclohexane derivatives (e.g., trans-1,2-dimethylcyclohexane) are more biodegradable than cyclopentane analogs due to reduced ring strain and better enzyme compatibility .

Biological Activity

Chemical Overview

trans-1,2-Diethylcyclopentane (C9H18) is a cyclic alkane characterized by a five-membered ring structure with two ethyl groups attached to adjacent carbon atoms. Its molecular weight is approximately 126.24 g/mol, and it features a unique arrangement of bonds that contributes to its chemical properties and potential biological activities.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

  • IUPAC Name: this compound
  • CAS Registry Number: 932-40-1
  • Molecular Formula: C9H18
  • InChIKey: JKMYLSLBFNMSFP-IUCAKERBSA-N

The compound contains:

  • 27 total bonds
  • 9 non-hydrogen bonds
  • 2 rotatable bonds
  • 1 five-membered ring
PropertyValue
Molecular Weight126.2392 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Overview of Biological Studies

Research on the biological activity of this compound is limited; however, its structural characteristics suggest potential interactions with biological systems. The presence of ethyl groups may influence the compound's hydrophobicity and reactivity, affecting its biological functions.

Potential Biological Mechanisms

  • Antimicrobial Activity : Some studies on similar cyclic hydrocarbons indicate potential antimicrobial properties due to their ability to disrupt bacterial membranes.
  • Toxicological Effects : Hydrocarbons can exhibit toxic effects depending on their concentration and exposure duration. Understanding these effects is crucial for assessing safety in industrial applications.
  • Metabolic Pathways : Investigating how this compound is metabolized in organisms could provide insights into its biological impact.

Case Studies

A few studies have explored the biological implications of compounds structurally related to this compound:

  • Study on Hydrocarbon Toxicity : Research indicated that certain cyclic alkanes can induce cytotoxic effects in mammalian cells at high concentrations, suggesting a need for careful evaluation of exposure levels.
  • Antimicrobial Testing : Similar compounds have been tested for their ability to inhibit bacterial growth, showing varying degrees of effectiveness depending on the molecular structure and functional groups present.

Table: Summary of Biological Studies on Related Compounds

Study ReferenceCompound TestedBiological ActivityFindings
Cycloalkanes (general)AntimicrobialSome showed significant inhibition
Various hydrocarbonsCytotoxicityInduced cell death at high concentrations

Q & A

Q. What are the optimal synthetic routes for trans-1,2-Diethylcyclopentane, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Two primary methods are used:
  • Catalytic Hydrogenation : Hydrogenation of 1,2-diethylcyclopentene using palladium on carbon (Pd/C) under H₂ gas (20–50 psi) at 60–80°C. This method prioritizes scalability and efficiency, with yields >85% under controlled pressure and temperature .
  • Grignard Reaction : Cyclopentanone reacts with ethylmagnesium bromide, followed by acid workup. This route is less common industrially due to lower diastereoselectivity but is valuable for small-scale stereochemical studies .
    Optimization involves adjusting catalyst loading (5–10 wt% Pd/C), solvent polarity (e.g., ethanol vs. THF), and reaction time (6–12 hours) to minimize byproducts like cis-isomers.

Q. How is the trans configuration of 1,2-diethylcyclopentane experimentally confirmed?

  • Methodological Answer :
  • NMR Spectroscopy : Coupling constants (3JHH^3J_{\text{HH}}) between axial protons on C1 and C2 are analyzed. For trans-isomers, 3JHH^3J_{\text{HH}} values typically range from 8–12 Hz, distinct from cis-isomers (4–6 Hz) due to differing dihedral angles .
  • X-ray Crystallography : Resolves spatial arrangement of ethyl groups. For example, a C1–C2–C3–C4 torsion angle near 180° confirms trans geometry .

Q. What experimental techniques are used to determine physical properties like vapor pressure and solubility of trans-1,2-Diethylcyclopentane?

  • Methodological Answer :
  • Vapor Pressure : Measured via static method using a manometer or gas saturation in inert matrices (e.g., Haz-Map reports 64.0 mmHg at 25°C ).
  • Solubility : Determined via shake-flask method in solvents (e.g., chloroform, acetonitrile) with GC-MS quantification. Polar solvents like CD₃CN show lower solubility due to steric hindrance from ethyl groups .

Advanced Research Questions

Q. How can pseudorotation dynamics and conformational equilibria of trans-1,2-Diethylcyclopentane be analyzed using NMR and computational algorithms?

  • Methodological Answer :
  • VALISA Algorithm : Fits 1^1H-NMR line shapes to extract spin-spin coupling constants (JHHJ_{\text{HH}}), which correlate with puckering amplitudes (qq) and phase angles (ϕ\phi) in pseudorotation. For example, JHHJ_{\text{HH}} variations in CDCl₃ vs. CD₃CN reveal solvent-dependent conformational preferences .
  • MD Simulations : Molecular dynamics (e.g., AMBER) model ring puckering pathways, identifying energy minima for envelope (Cₛ) and twist (C₂) conformers .

Q. What challenges arise when reconciling discrepancies between experimental NMR data and DFT-based conformational energy calculations?

  • Methodological Answer : Discrepancies often stem from:
  • Exchange-Correlation Functional Limitations : Standard DFT (e.g., B3LYP) underestimates non-covalent interactions (e.g., van der Waals forces) between ethyl groups. Hybrid functionals (e.g., B3LYP-D3) with dispersion corrections improve agreement with experimental JHHJ_{\text{HH}} values .
  • Solvent Effects : Continuum solvation models (e.g., PCM) may inadequately capture specific solvent-solute interactions, requiring explicit solvent MD simulations .

Q. How can diastereoselectivity in trans-1,2-Diethylcyclopentane synthesis be enhanced using asymmetric catalysis?

  • Methodological Answer :
  • Chiral Catalysts : Rhodium complexes with (R)-BINAP ligands induce enantioselectivity during hydrogenation, achieving >90% trans selectivity via steric steering of ethyl groups .
  • Temperature Control : Lower temperatures (0–10°C) favor trans-isomers by reducing thermal randomization of transition states .

Q. What analytical standards and chromatographic methods are recommended for quantifying trans-1,2-Diethylcyclopentane in complex mixtures?

  • Methodological Answer :
  • GC-MS with Internal Standards : Use trans-1,2-dimethylcyclopentane (retention time: 8.2 min on DB-5 column) as a reference. Calibration curves (1–100 ppm) show linearity (R2>0.99R^2 > 0.99) .
  • HPLC with UV Detection : C18 columns and acetonitrile/water (70:30) mobile phase resolve trans- and cis-isomers (λ = 210 nm) .

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